2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide
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Overview
Description
The compound is a derivative of quinazolinone , a class of organic compounds with a wide range of biological activities. The presence of an imidazo group attached to the quinazolinone ring, along with various other functional groups such as ethoxyphenyl, methoxybenzyl, and an acetamide group, suggests that this compound could have unique properties and potential applications in fields like medicinal chemistry.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : Research on compounds with similar structures to the mentioned compound involves novel synthesis techniques. For example, the synthesis of 2-(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol demonstrates the preparation of benzimidazole derivatives through specific reactions, highlighting the intricacies of chemical synthesis in developing compounds with potential therapeutic applications (Tai, Lin, & Liang, 2019).
Crystal Structure Analysis : The detailed structural analysis through X-ray single crystal diffraction analysis offers insights into the molecular arrangement and bonding, essential for understanding the compound's potential interactions and stability (Tai, Lin, & Liang, 2019).
Biological Activity and Applications
Antitumor Activities : The antitumor activities of related compounds are a significant area of research. For instance, the evaluation of antitumor activities against human hepatoma and colon carcinoma cells provides a basis for developing potential cancer therapeutics (Tai, Lin, & Liang, 2019).
Antimicrobial Properties : Derivatives similar to the mentioned compound exhibit promising antimicrobial properties. For example, rhodanine-3-acetic acid-based amides, esters, and derivatives have shown activity against a panel of bacteria, mycobacteria, and fungi, highlighting the potential for developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anti-inflammatory and Analgesic Activities : The synthesis and investigation of compounds for their analgesic and anti-inflammatory activities are crucial. Some synthesized quinazolin-4(3H)-ones have demonstrated significant effects, suggesting potential for development into therapeutic agents addressing pain and inflammation (Alagarsamy, Gopinath, Parthiban, Rao, Murali, & Solomon, 2011).
Anticonvulsant Effects : Exploring the anticonvulsant effects of quinazolinyl-acetamides adds another dimension to the therapeutic potential of these compounds. Some synthesized derivatives have shown moderate effects in seizure models, opening avenues for further research in neuropharmacology (Bunyatyan, Severina, Mokhamad, Zalevskyi, Shtrygol’, Shark, Tsyvunin, Kompantsev, Shevchenko, Kovalenko, Georgiyants, Ogay, & Khadzhieva, 2020).
Mechanism of Action
Properties
IUPAC Name |
2-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S/c1-3-40-21-14-12-20(13-15-21)32-27(37)18-41-30-34-23-10-6-5-9-22(23)28-33-24(29(38)35(28)30)16-26(36)31-17-19-8-4-7-11-25(19)39-2/h4-15,24H,3,16-18H2,1-2H3,(H,31,36)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAUBHZQIVDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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